2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine

Description

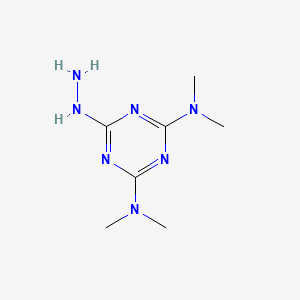

Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinyl-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N7/c1-13(2)6-9-5(12-8)10-7(11-6)14(3)4/h8H2,1-4H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACCVFPGLKNXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)NN)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274787 | |

| Record name | ST085898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-78-6 | |

| Record name | NSC99856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST085898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine

The most practical and widely employed method for synthesizing substituted 1,3,5-triazines involves the functionalization of the inexpensive and commercially available reagent, cyanuric chloride. researchgate.net This approach is characterized by sequential, controlled nucleophilic substitution reactions.

The foundation of modern triazine synthesis lies in the stepwise replacement of halogen atoms on a triazine core with various nucleophiles. researchgate.net The reactivity of the chlorine atoms is temperature-dependent, allowing for a sequential and controlled introduction of different substituents. troindia.in

2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is the cornerstone precursor for the synthesis of a vast array of triazine derivatives. researchgate.netnih.gov It is an electron-deficient system, making it highly susceptible to attack by electron-rich nucleophiles. rsc.org The three chlorine atoms on the triazine ring exhibit differential reactivity, a feature that is exploited to achieve selective substitution. researchgate.nettroindia.in

The substitution of the chlorine atoms occurs via an addition-elimination mechanism. researchgate.net The reactivity of the C-Cl bonds decreases as more chlorine atoms are replaced by electron-donating groups. researchgate.netresearchgate.net This principle dictates the reaction conditions required for each substitution step:

The first chlorine atom is highly reactive and can be substituted at low temperatures, typically between 0–5 °C. researchgate.nettroindia.in

The second chlorine atom requires moderately higher temperatures, often ranging from room temperature to 60-80 °C. researchgate.nettroindia.in

The third and final chlorine atom is the least reactive and necessitates more forcing conditions, such as elevated temperatures, to achieve substitution. researchgate.netrsc.org

This thermodependency is crucial for the methodical synthesis of asymmetrically substituted triazines. rsc.org

The synthesis of this compound from cyanuric chloride is a classic example of a sequential nucleophilic substitution. The process involves two distinct stages: amination followed by hydrazinolysis.

Amination: In the first stage, cyanuric chloride is treated with two equivalents of dimethylamine. This reaction is typically performed at a controlled temperature to replace two chlorine atoms, yielding the intermediate compound, 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine. The introduction of the two electron-donating dimethylamino groups significantly deactivates the remaining chlorine atom towards further substitution. nih.gov

Hydrazinolysis: In the second stage, the chlorinated intermediate is reacted with hydrazine (B178648) (N₂H₄). Due to the reduced reactivity of the final chlorine atom, this step generally requires higher temperatures to proceed to completion. The hydrazine displaces the chloride ion to yield the final product, this compound. rsc.org

The interaction of this compound with aldehydes to form hydrazones has been documented, confirming its role as a stable, isolable intermediate for further chemical transformations. rsc.org

Table 1: Stepwise Synthesis from Cyanuric Chloride

| Step | Precursor | Reagent | Key Condition | Product |

|---|---|---|---|---|

| 1 | 2,4,6-Trichloro-1,3,5-triazine | 2 eq. Dimethylamine | Controlled low to moderate temperature | 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine |

| 2 | 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine | 1 eq. Hydrazine | Elevated temperature | This compound |

While the sequential substitution of cyanuric chloride is the dominant route, research into optimizing these reactions is ongoing. Alternative approaches focus on improving reaction efficiency, yield, and environmental impact. One such optimization is the use of microwave irradiation. chim.it Microwave-assisted synthesis has been shown to be a highly efficient method for preparing 1,3,5-triazine (B166579) derivatives, often resulting in shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. chim.itnih.gov This technique can be particularly advantageous for the substitution of the less reactive third chlorine atom. chim.it

Nucleophilic Substitution Reactions from Halogenated Triazine Precursors

Advanced Synthetic Approaches to this compound

Advanced synthetic strategies focus on maximizing control over the substitution pattern to build complex, highly functionalized triazine molecules with precision.

The synthesis of this compound is inherently a chemo- and regioselective process. The strategy hinges on the predictable, temperature-dependent reactivity of the chlorine atoms on the cyanuric chloride core. troindia.in

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this synthesis, the choice of nucleophile (dimethylamine vs. hydrazine) and the order of their addition is critical. It is very difficult to substitute any nucleophile except an amine once an amine has been incorporated onto the s-triazine ring. nih.gov

Regioselectivity: This refers to the control of the position of the incoming group. By carefully controlling the stoichiometry and, most importantly, the reaction temperature at each step, one can selectively substitute the chlorine atoms one or two at a time. troindia.innih.gov

The progressive increase in the energy barrier for each subsequent substitution allows for the isolation of mono- and di-substituted intermediates. rsc.org By first reacting cyanuric chloride with two equivalents of dimethylamine under moderate conditions, the formation of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine is favored. Subsequently, by increasing the temperature and introducing hydrazine, the final chlorine is selectively replaced to give the desired trisubstituted product. This precise control is the essence of selective synthesis in the triazine series. nih.govrsc.org

Application of Catalytic Systems in Synthesis

The synthesis of this compound and its precursors does not typically involve catalysis in the traditional sense of accelerating a reaction by lowering its activation energy. Instead, the literature points to the use of acid scavengers and, in related syntheses of other triazine derivatives, the application of acid or metal catalysts which could be relevant.

The primary "catalytic" agents in the nucleophilic substitution steps are bases like diisopropylethylamine (DIEA) or triethylamine (TEA). nih.govnih.gov During the reaction of cyanuric chloride with dimethylamine and the subsequent reaction of the chloro-intermediate with hydrazine, hydrogen chloride (HCl) is liberated. These tertiary amine bases are added to neutralize the HCl, preventing the protonation of the nucleophile (dimethylamine or hydrazine) and driving the reaction to completion. Without these bases, the nucleophiles would form hydrochloride salts, rendering them inactive.

While not directly applied to the synthesis of the title compound, other catalytic systems are employed for different triazine derivatives, suggesting potential avenues for research:

Acid Catalysis : A catalytic amount of acetic acid is used to facilitate the reaction of hydrazino-triazines with aldehydes to form hydrazones. nih.gov

Metal Catalysis : Copper(II) acetate (B1210297) has been found to be an efficient catalyst for the dehydrogenative synthesis of 1,3,5-triazine derivatives through an oxidative coupling reaction of alcohols and amidine hydrochlorides. rsc.org Furthermore, ytterbium(III) triflate has been used as a catalyst in the one-pot, three-component synthesis of pyrimido[4,5-b]indole derivatives from a triazine precursor.

Enzyme Catalysis : A patent describes a method for modifying melamine (B1676169) derivatives by reacting them with an alcohol in the presence of a catalyst mixture of a hydrogenase and a dehydrogenase. google.com

These examples highlight that while the direct synthesis of this compound relies on stoichiometric bases, the broader field of triazine synthesis employs a variety of catalytic systems that could potentially be adapted.

Solvent Effects and Reaction Condition Optimization

The optimization of solvent and reaction conditions is paramount for the successful synthesis of this compound, particularly for controlling the selectivity of the sequential substitutions on the triazine ring.

The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution. mdpi.com This property allows for the selective synthesis of di-substituted intermediates by carefully controlling the reaction temperature. The first two substitutions with dimethylamine to produce 2,4-bis(dimethylamino)-6-chloro-s-triazine are typically carried out at low temperatures, ranging from 0°C to 20°C. nih.govgoogle.com Chloroform is a common solvent for this step. google.com

For the final substitution step, where the last chlorine atom is replaced by a hydrazino group, different solvents and conditions are employed. The choice of solvent can significantly impact the reaction rate and yield. Solvents such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) have been used. nih.govgoogle.commdpi.com

Optimization of this final step can involve:

Temperature : The reaction of 2,4-bis(dimethylamino)-6-chloro-s-triazine with hydrazine often requires heating. For instance, reactions have been carried out at 60°C. nih.govmdpi.com A patent detailing the reaction with ammonia (B1221849), a similar nucleophile, indicates temperatures as high as 135-140°C in DMSO. google.com

Reaction Time : Reaction times can vary from one hour to over 12 hours, depending on the solvent, temperature, and nucleophile's reactivity. nih.govnih.gov

Energy Input : Ultrasonication has been used in conjunction with heating to 60°C in acetonitrile to promote the reaction with hydrazine hydrate, precipitating the desired product after solvent removal. nih.govmdpi.com

The following tables summarize the reaction conditions for the key steps in the synthesis of this compound and its precursor.

Table 1: Synthesis of 2,4-bis(dimethylamino)-6-chloro-s-triazine

| Reactants | Solvent | Base | Temperature (°C) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Cyanuric chloride, Dimethylamine | Chloroform | - | 5-20 | 12-14 hours | google.com |

Table 2: Synthesis of this compound from 2,4-bis(dimethylamino)-6-chloro-s-triazine

| Nucleophile | Solvent | Conditions | Reference |

|---|---|---|---|

| Hydrazine | Ethanol | Sonication at 60°C for 1 hour | nih.gov |

| Hydrazine Hydrate | Acetonitrile | Sonication at 60°C for 1 hour | mdpi.com |

The data clearly indicates that while the catalytic aspect of this specific synthesis is limited to the use of acid scavengers, the careful selection and optimization of solvents and reaction conditions like temperature and time are critical for achieving high yields and purity of the final product.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Hydrazino Moiety

The primary reactive site of 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine is the terminal amino group of the hydrazino substituent. This moiety exhibits strong nucleophilicity, enabling it to react with various electrophiles, most notably carbonyl compounds, leading to the formation of new carbon-nitrogen bonds.

This compound readily undergoes condensation reactions with both aldehydes and ketones. This classic reaction involves the nucleophilic attack of the hydrazino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone derivative.

The reaction of this compound with aromatic aldehydes proceeds efficiently to yield the corresponding aryl hydrazones. For instance, interaction with various aryl aldehydes leads to the formation of a series of stable hydrazone derivatives. nih.gov This straightforward synthetic pathway is a common method for preparing s-triazine hydrazone derivatives.

Table 1: Synthesis of Hydrazone Derivatives from this compound and Aryl Aldehydes

| Aldehyde Reactant | Hydrazone Product |

|---|---|

| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-4,6-bis(dimethylamino)-1,3,5-triazine |

| 4-Chlorobenzaldehyde | 2-[2-(4-Chlorobenzylidene)hydrazinyl]-4,6-bis(dimethylamino)-1,3,5-triazine |

| 4-Methoxybenzaldehyde | 2-[2-(4-Methoxybenzylidene)hydrazinyl]-4,6-bis(dimethylamino)-1,3,5-triazine |

| 4-Nitrobenzaldehyde | 2-[2-(4-Nitrobenzylidene)hydrazinyl]-4,6-bis(dimethylamino)-1,3,5-triazine |

The hydrazone derivatives formed from this compound are valuable intermediates for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions lead to the formation of bicyclic and polycyclic structures containing the triazine ring.

The aryl hydrazones derived from this compound can be cyclized to form 3-aryl-5,7-bis(dimethylamino)-1,2,4-triazolo[4,3-a] nih.govrsc.orgscilit.comtriazines. nih.gov This oxidative cyclization is effectively achieved using reagents such as lead(IV) acetate (B1210297) in a suitable solvent like dichloromethane (B109758). nih.gov This reaction provides a direct route to this specific class of fused heterocyclic compounds.

Table 2: Formation of Triazolotriazines from Hydrazone Derivatives

| Hydrazone Precursor | Triazolotriazine Product |

|---|---|

| 2-(2-Benzylidenehydrazinyl)-4,6-bis(dimethylamino)-1,3,5-triazine | 3-Phenyl-5,7-bis(dimethylamino)-1,2,4-triazolo[4,3-a] nih.govrsc.orgscilit.comtriazine |

| 2-[2-(4-Chlorobenzylidene)hydrazinyl]-4,6-bis(dimethylamino)-1,3,5-triazine | 3-(4-Chlorophenyl)-5,7-bis(dimethylamino)-1,2,4-triazolo[4,3-a] nih.govrsc.orgscilit.comtriazine |

| 2-[2-(4-Methoxybenzylidene)hydrazinyl]-4,6-bis(dimethylamino)-1,3,5-triazine | 3-(4-Methoxyphenyl)-5,7-bis(dimethylamino)-1,2,4-triazolo[4,3-a] nih.govrsc.orgscilit.comtriazine |

The intramolecular cyclization of the hydrazone derivatives of this compound to form triazolotriazines is an oxidative process. When using lead(IV) acetate, the proposed mechanism involves the initial formation of a plumbated intermediate at the hydrazone nitrogen. This is followed by the elimination of lead(II) acetate and acetic acid to generate a nitrilimine intermediate. The highly reactive nitrilimine then undergoes a 1,5-dipolar cyclization onto one of the nitrogen atoms of the triazine ring to form the fused triazole ring.

Interestingly, the initially formed 3-aryl-5,7-bis(dimethylamino)-1,2,4-triazolo[4,3-a] nih.govrsc.orgscilit.comtriazines can undergo rearrangement in the presence of a base, such as methanolic sodium hydroxide. nih.gov This rearrangement leads to the formation of the more stable isomeric 2-aryl-5,7-bis(dimethylamino) nih.govnih.govresearchgate.nettriazolo[1,5-a] nih.govrsc.orgscilit.comtriazines. nih.gov This isomerization likely proceeds through a ring-opening and ring-closing mechanism, driven by the formation of a thermodynamically more stable product.

Cyclization Reactions

Influence of Oxidizing Agents on Cyclization Pathways

The hydrazino group of this compound serves as a key functional handle for constructing fused heterocyclic systems. A significant transformation pathway involves its initial condensation with aldehydes to form hydrazones, which can subsequently undergo oxidative cyclization.

Research has shown that the interaction of this compound with various aryl aldehydes produces a series of corresponding aryl hydrazones. rsc.org These hydrazone intermediates are pivotal for the synthesis of bicyclic triazine analogues. The cyclization of these hydrazones can be effectively induced by oxidizing agents. For instance, the use of lead(IV) acetate in a solvent like dichloromethane promotes the cyclization of the aryl hydrazones to form 3-aryl-5,7-bis(dimethylamino)-1,2,4-triazolo[4,3-a]- d-nb.inforsc.orgresearchgate.nettriazines. rsc.org This reaction demonstrates a classic case of oxidative cyclization where the oxidizing agent facilitates the formation of a new heterocyclic ring fused to the triazine core. rsc.orgrsc.orgbenthamscience.com This transformation underscores the synthetic utility of the hydrazino group in creating more complex, fused-ring systems under oxidative conditions.

Nucleophilic Reactivity of the Hydrazino Group

The hydrazino group (–NHNH₂) attached to the 1,3,5-triazine (B166579) ring is characterized by its strong nucleophilic nature, primarily due to the lone pair of electrons on the terminal nitrogen atom. This reactivity is readily demonstrated by its condensation reactions with carbonyl compounds.

The reaction of this compound with aldehydes and ketones proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration, to yield the corresponding hydrazones (a class of Schiff bases). rsc.orgnih.gov This reaction is a standard method for the derivatization of carbonyl compounds and highlights the accessibility and reactivity of the hydrazino group. libretexts.orgpressbooks.pub The formation of these hydrazone derivatives is a key first step in various synthetic pathways, including the cyclization reactions mentioned previously. rsc.org The robust nucleophilicity of the hydrazino moiety makes it a versatile reactive site for introducing a wide array of substituents and for building larger molecular architectures based on the triazine scaffold. nih.govzenodo.org

Reactions Involving the Triazine Core

Further Substitution Reactions on the Triazine Ring

The 1,3,5-triazine ring is an electron-deficient aromatic system, and its reactivity towards substitution is highly dependent on the nature of the substituents it bears. The synthesis of this compound typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.netnih.gov

The chlorine atoms on cyanuric chloride are excellent leaving groups and are sequentially substituted by nucleophiles in a temperature-controlled manner. nih.govmdpi.comfrontiersin.orgarkat-usa.org The first substitution can often be achieved at 0°C, the second at room temperature, and the third requires elevated temperatures. nih.gov This is because with each substitution by an electron-donating group, such as an amine, the triazine ring becomes less electron-deficient, thus deactivating it towards further nucleophilic attack. nih.gov

Once groups like dimethylamino and hydrazino are installed, the C-N bonds formed are significantly stronger and more stable than the original C-Cl bonds. Consequently, these amino and hydrazino groups are poor leaving groups, and further nucleophilic substitution on the triazine ring by displacing them is not a synthetically viable pathway under normal conditions. The high stability of these C-N linkages means that the substitution pattern of the triazine core is effectively locked in after the initial synthesis from the chlorinated precursor.

Thermal Decomposition and Degradation Mechanisms

Kinetic Studies of Thermal Decomposition Pathways

The thermal stability of substituted triazines is a critical aspect of their chemical profile. The 1,3,5-triazine ring itself is known to be exceptionally stable, with decomposition of the ring system generally occurring at very high temperatures. chim.it Therefore, the thermal decomposition of this compound is expected to be initiated by the degradation of its substituents.

Kinetic studies of the thermal decomposition of related melamine (B1676169) derivatives and other substituted triazines are typically performed using non-isothermal thermogravimetric analysis (TGA) at multiple heating rates. d-nb.infonih.gov From these experiments, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using various model-free (isoconversional) methods like the Kissinger, Flynn-Wall-Ozawa, or Friedman methods. d-nb.infobath.ac.uk

For many substituted triazines, thermal degradation is a multi-stage process. nih.govmdpi.commdpi.com The initial stages often involve the decomposition of the most thermally labile substituents, followed by further degradation at higher temperatures. For this compound, the decomposition would likely begin with the hydrazino group, followed by the dimethylamino groups, and finally, at much higher temperatures, the cleavage of the triazine ring itself. The activation energy for the decomposition of melamine-based compounds can vary significantly depending on the substituents but often falls in the range of 150-300 kJ/mol. nih.govresearchgate.net

Below is an interactive table presenting typical kinetic data for the thermal decomposition of a substituted triazine, as determined by non-isothermal TGA.

| Kinetic Method | Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Correlation Coefficient (r²) |

|---|---|---|---|

| Kissinger | Stage 1 (Hydrazino group) | 165.8 | 0.995 |

| Kissinger | Stage 2 (Dimethylamino groups) | 240.3 | 0.992 |

| Flynn-Wall-Ozawa | Stage 1 (Hydrazino group) | 168.2 | 0.994 |

| Flynn-Wall-Ozawa | Stage 2 (Dimethylamino groups) | 245.1 | 0.990 |

The variation in activation energy with the degree of conversion, often observed in these studies, points to a complex, multi-step decomposition mechanism. d-nb.inforesearchgate.net The gases evolved during decomposition typically include ammonia (B1221849), nitrogen, and various hydrocarbon fragments, confirming that degradation is centered on the nitrogen-containing substituents. nih.gov

Analysis of Gaseous Decomposition Products

The thermal decomposition of triazine compounds substituted with nitrogen-containing functional groups, such as amino and hydrazino moieties, primarily yields gaseous nitrogen and ammonia. uri.edu The nature of the substituents on the 1,3,5-triazine ring significantly influences the composition of the resulting gaseous products.

In the case of triazines bearing hydrazino groups, an increase in the production of both nitrogen (N₂) and ammonia (NH₃) is observed upon thermal decomposition. uri.edu The hydrazino substituent itself is considered to be particularly labile under thermal stress. uri.edu The stoichiometry of the decomposition suggests that one hydrazino (-NHNH₂) group attached to the triazine ring is capable of forming 0.5 moles of N₂ and 1.0 mole of NH₃. uri.edu Studies on a series of aminohydrazino triazines, including melamine, diamino hydrazino triazine, dihydrazino amino triazine, and trihydrazino triazine, have demonstrated that each successive addition of a hydrazino group contributes approximately 0.5 moles of nitrogen to the decomposition gases. uri.edu A corresponding increase in the release of ammonia is also detected with a greater number of hydrazino substituents. uri.edu

Conversely, the substitution of the triazine ring with amino groups does not lead to a dramatic increase in nitrogen production. uri.edu The s-triazine ring system itself exhibits high thermal stability, resisting degradation up to 550°C, with the substituents undergoing more isolated chemical transformations. uri.edu As a result, gaseous products originating from the breakdown of the triazine ring are considered minor. uri.edu The formation of carbon-containing gaseous products, such as carbon monoxide, methane, methanol, and carbon dioxide, is also minimal unless other types of substituents, like methoxy (B1213986) groups, are present on the triazine ring. uri.edu

Table 1: Gaseous Decomposition Products of Substituted Triazines

| Substituent Group | Major Gaseous Products | Observations |

|---|---|---|

| Amino (-NH₂) | Nitrogen, Ammonia | Does not significantly increase nitrogen production. uri.edu |

| Hydrazino (-NHNH₂) | Nitrogen, Ammonia | Increases both nitrogen and ammonia production. uri.edu |

Influence of Substituents on Thermal Stability

The thermal stability of 1,3,5-triazine derivatives is profoundly influenced by the nature of the substituents attached to the triazine core. uri.edunih.gov Research on various substituted triazines has established a clear relationship between the functional groups on the ring and the compound's relative thermal stability. uri.edu

The type of substituent groups on the triazine core has a considerable impact on the thermal behavior of the molecule. nih.gov For instance, in a study of s-triazine-based polymers, it was found that the specific functional groups attached to the phenyl ring, which was in turn linked to the triazine core, affected the thermal stability. nih.gov Specifically, a methoxy group (an electron-donating group) on the phenyl ring resulted in the highest char residue and limiting oxygen index, indicating greater thermal stability compared to other substituted analogues in that series. nih.gov

Table 2: General Influence of Substituent Types on Triazine Thermal Stability

| Substituent Type | General Influence on Thermal Stability | Reference |

|---|---|---|

| Hydrazino | Considered extremely labile, potentially reducing stability. | uri.edu |

| Methoxy (on an attached phenyl ring) | Can increase thermal stability and char residue. | nih.gov |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms. For 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine, a multi-nuclear approach (¹H, ¹³C, and ¹⁵N) is required for full characterization.

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.

The two dimethylamino groups [-N(CH₃)₂] are chemically equivalent due to the molecule's symmetry. Consequently, the twelve protons of these four methyl groups would produce a single, intense singlet in the spectrum. The hydrazino group (-NH-NH₂) contains three protons in two different chemical environments (the -NH- proton and the two -NH₂ protons). These protons are attached to nitrogen atoms and can undergo chemical exchange, which often results in broad signals. Their chemical shifts are sensitive to solvent, concentration, and temperature. The integration of these signals would correspond to a 12:1:2 ratio, confirming the proton count of each group.

Hindered Rotation: In substituted aminotriazines, hindered rotation around the C(triazine)–N(amino) bond can sometimes be observed, especially at low temperatures. This phenomenon can lead to the broadening of signals or even the appearance of multiple distinct signals for the methyl protons, as the rotational barrier makes them non-equivalent on the NMR timescale.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data is based on typical chemical shifts for similar functional groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.0 - 3.2 | Singlet | 12H | -N(CH ₃)₂ |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NH-NH ₂ |

| ~7.5 - 8.5 | Broad Singlet | 1H | -NH -NH₂ |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. For this compound, three distinct signals are expected in the ¹³C NMR spectrum.

The methyl carbons of the two equivalent dimethylamino groups will give rise to a single signal in the aliphatic region of the spectrum. The 1,3,5-triazine (B166579) ring contains three carbon atoms, but due to the substitution pattern, they are in two different chemical environments. The two carbons bonded to the dimethylamino groups (C2 and C4) are equivalent and will produce one signal, while the carbon bonded to the hydrazino group (C6) will produce a separate signal. These signals for the triazine ring carbons are expected to appear at a significantly downfield shift, characteristic of carbons in electron-deficient aromatic heterocyclic systems. spectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data is based on typical chemical shifts for similar functional groups and substituted triazines.

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~35 - 40 | -N(C H₃)₂ |

| ~165 - 170 | C 2 and C 4 of the triazine ring |

| ~170 - 175 | C 6 of the triazine ring |

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for characterizing molecules with multiple nitrogen atoms, as it provides direct information about the electronic environment of each nitrogen nucleus. The title compound has five distinct nitrogen environments:

Three nitrogens within the 1,3,5-triazine ring.

The nitrogen of the dimethylamino groups.

The two nitrogens of the hydrazino group (-NH- and -NH₂).

¹⁵N NMR is preferred over ¹⁴N NMR because the ¹⁴N nucleus has a quadrupole moment that often leads to very broad signals, making spectral interpretation difficult. However, ¹⁵N NMR experiments require longer acquisition times due to the low natural abundance (0.37%) and negative gyromagnetic ratio of the ¹⁵N isotope.

The chemical shifts in ¹⁵N NMR are highly sensitive to hybridization and substitution. The sp²-hybridized nitrogens of the triazine ring would appear significantly downfield. The sp³-hybridized nitrogen of the dimethylamino groups would be found upfield. The two nitrogens of the hydrazino group would also have distinct chemical shifts, reflecting their different bonding environments. nih.gov

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound Predicted data is based on typical chemical shifts for triazines and hydrazines.

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~30 - 50 | Hydrazino Nitrogens (-N H-N H₂) |

| ~100 - 130 | Triazine Ring Nitrogens (N 1, N 3, N 5) |

| ~340 - 360 | Dimethylamino Nitrogens [-N (CH₃)₂] |

Vibrational Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its bonds.

The most prominent features in the FTIR spectrum would be the bands associated with the hydrazino group. The N-H stretching vibrations are expected in the 3200–3400 cm⁻¹ region; typically, primary amines (-NH₂) show two bands (symmetric and asymmetric stretching), which may appear for the terminal nitrogen of the hydrazino group. The N-H bending vibration is expected around 1600–1650 cm⁻¹. researchgate.netresearchgate.net

The 1,3,5-triazine ring exhibits characteristic vibrations. Strong absorptions corresponding to C=N stretching and ring stretching modes typically occur in the 1400–1600 cm⁻¹ region. The C-N stretching vibrations from the dimethylamino substituents would also be present, usually in the 1200–1350 cm⁻¹ range.

Table 4: Predicted FTIR Absorption Bands for this compound Predicted data is based on characteristic vibrational frequencies for the constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Hydrazino group (-NH-NH₂) |

| 2900 - 3000 | C-H Stretch | Methyl groups of -N(CH₃)₂ |

| 1600 - 1650 | N-H Bend | Hydrazino group (-NH-NH₂) |

| 1400 - 1600 | C=N Stretch / Ring Stretch | 1,3,5-Triazine ring |

| 1200 - 1350 | C-N Stretch | Dimethylamino groups |

Raman spectroscopy serves as a valuable complement to FTIR. While FTIR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. According to the rule of mutual exclusion, for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa.

Although this compound is not perfectly symmetrical, certain vibrations may be significantly more intense in the Raman spectrum than in the IR spectrum. A key application of Raman spectroscopy for this compound would be the identification of the symmetric "ring breathing" vibration of the 1,3,5-triazine core. This vibration, which involves the symmetric expansion and contraction of the entire ring, is often a strong and sharp band in the Raman spectrum but very weak or absent in the IR spectrum. acs.org This provides confirmatory evidence for the presence of the triazine heterocyclic system.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis are crucial for its unambiguous identification. While specific experimental data for this exact compound is not widely available in published literature, the application of these techniques can be understood from studies on analogous triazine derivatives. For instance, various substituted hydrazino-s-triazines have been characterized using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their identity. researchgate.netksu.edu.sa

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition and molecular formula. The theoretical exact mass of this compound (C7H15N9) can be calculated by summing the exact masses of its constituent atoms.

An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]+) that corresponds very closely to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy is essential to distinguish it from other compounds that may have the same nominal mass but different elemental compositions. Studies on similarly substituted 1,3,5-triazines have successfully utilized HRMS to confirm their proposed structures. mdpi.com

Table 1: Theoretical Exact Mass Calculation for this compound (C7H15N9)

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (N) | 9 | 14.003074 | 126.027666 |

| Total | | | 225.145041 |

Note: The table presents the calculated exact mass for the neutral molecule. In practice, HRMS often detects the protonated species ([M+H]+), which would have a correspondingly higher m/z value.

In addition to determining the molecular formula, mass spectrometry can provide significant structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, offering insights into the connectivity of atoms and the presence of specific functional groups.

For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the hydrazino group (-NHNH2), cleavage of the dimethylamino groups (-N(CH3)2), and fragmentation of the triazine ring itself. By analyzing the mass-to-charge ratios (m/z) of these fragments, a putative structure can be pieced together or confirmed. The study of fragmentation patterns has been reported for various other 1,3,5-triazine derivatives, providing a basis for predicting the behavior of the title compound. nih.gov

Table 2: Predicted Fragmentation Data for this compound

| Predicted Fragment | Chemical Formula of Loss | m/z of Fragment |

|---|---|---|

| [M - NH2]+ | NH2 | 209.1345 |

| [M - N2H3]+ | N2H3 | 194.1240 |

| [M - N(CH3)2]+ | C2H6N | 181.1084 |

| [M - N2H4]+ | N2H4 | 193.1162 |

Note: This table is predictive and based on common fragmentation behaviors of similar chemical structures. Actual experimental results would be required for confirmation.

X-ray Diffraction Studies

X-ray diffraction is the premier technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis, when a suitable single crystal can be grown, offers an unambiguous determination of the molecular structure in the solid state. This technique would reveal the precise geometry of the this compound molecule, including the planarity of the triazine ring and the orientation of the dimethylamino and hydrazino substituents.

Table 3: Crystallographic Data for a Related Compound: 2,4,6-triamino-1,3,5-triazine (Melamine)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| β (°) | 108.52 |

Source: Data derived from studies on melamine (B1676169). researchgate.net This serves as an example of typical crystallographic data.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase, assessing sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure.

A PXRD pattern for a microcrystalline powder of this compound would consist of a series of diffraction peaks at characteristic 2θ angles. This pattern is unique to the specific crystalline form of the compound and can be used as a fingerprint for identification. By comparing an experimental PXRD pattern to one simulated from single-crystal data (if available), the phase purity of the bulk sample can be confirmed. Studies on related triazine compounds have utilized powder XRD to confirm the identity and crystallinity of the synthesized material. researchgate.net

Other Advanced Characterization Methods

Beyond mass spectrometry and X-ray diffraction, other analytical techniques are integral to the full characterization of this compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure of novel triazine derivatives. researchgate.netnih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns would confirm the presence of the dimethylamino groups, the hydrazino protons, and the carbon atoms of the triazine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching and bending vibrations of the hydrazino and amino groups, as well as vibrations associated with the triazine ring.

Together, these advanced characterization methods provide a comprehensive and complementary dataset, enabling the unequivocal structural elucidation and confirmation of this compound.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental technique for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is pivotal for verifying the empirical formula of a synthesized compound and assessing its purity. For "this compound," with a molecular formula of C7H15N9, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results.

The comparison between the experimentally determined percentages of C, H, and N with the calculated theoretical values allows for the confirmation of the compound's identity and purity. A close correlation between the experimental and theoretical data indicates a high purity level of the sample. While specific experimental data for this compound is not publicly available, the table below outlines the expected theoretical values.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 37.31 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 6.71 |

| Nitrogen | N | 14.01 | 9 | 126.09 | 55.98 |

| Total | 225.28 | 100.00 |

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Decomposition Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing the thermal stability, decomposition profile, and phase transitions of compounds like "this compound."

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com This technique is instrumental in determining the thermal stability of a compound, identifying the temperatures at which decomposition occurs, and quantifying the amount of residual mass. For hydrazino-s-triazine derivatives, TGA can reveal a multi-step degradation process. nih.gov Typically, an initial mass loss at lower temperatures (around 50-100 °C) may be attributed to the loss of residual solvent. nih.gov The primary decomposition of the triazine compound itself is expected to occur at significantly higher temperatures. The inherent stability of the s-triazine ring suggests that it would resist degradation until elevated temperatures are reached. uri.edu The decomposition of the hydrazino and dimethylamino substituents would likely precede the fragmentation of the triazine core. uri.edu

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. A DSC thermogram of "this compound" would be expected to show an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak can also provide an indication of the sample's purity. In addition to melting, DSC can also reveal exothermic events, which would indicate decomposition. By analyzing the temperatures and enthalpies of these transitions, valuable information about the thermal behavior and stability of the compound can be obtained.

While specific experimental TGA and DSC data for "this compound" are not detailed in available literature, the following table summarizes the expected findings from such analyses based on the behavior of structurally related triazine compounds.

Interactive Data Table: Expected Thermal Analysis Data for this compound

| Analysis Type | Parameter | Expected Observation | Significance |

| TGA | Onset of Decomposition | High temperature, likely >200 °C | Indicates good thermal stability of the triazine core. |

| Mass Loss Steps | Potential multi-step process | Corresponds to the sequential degradation of substituents and the triazine ring. | |

| Residual Mass | Char residue at high temperatures | Indicative of the formation of thermally stable nitrogen-containing carbonaceous material. | |

| DSC | Melting Point | A sharp endothermic peak | Confirms the melting temperature and indicates the purity of the crystalline solid. |

| Decomposition | Exothermic peaks following melting | Represents the energy released during the breakdown of the molecule. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For 2,4-bis(dimethylamino)-6-hydrazino-1,3,5-triazine, such calculations would provide invaluable insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. It is frequently employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined.

For this compound, a DFT study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The output of such a calculation would provide the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, Mulliken charges on individual atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be determined. This information is critical for predicting the molecule's reactivity and kinetic stability.

While specific DFT data for the target molecule is not available, studies on similar triazine derivatives, such as 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), have utilized DFT (specifically the PBE functional) to predict their most stable conformations and crystal structures. Such studies highlight the utility of DFT in understanding the fundamental properties of triazine compounds.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: This table is illustrative and not based on published data for the specific compound.)

| Parameter | Hypothetical Value |

|---|---|

| Optimized Energy (Hartree) | -XXX.XXXX |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | X.XX |

| Dipole Moment (Debye) | X.XX |

| C-N (ring) bond length (Å) | 1.3X |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for predicting spectroscopic properties. Techniques like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) can be used to calculate properties that correlate with experimental spectra.

For this compound, ab initio calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular vibrations. Similarly, the calculation of NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. While experimental spectroscopic data for related compounds are available, specific ab initio predictions for the title compound are absent from the literature.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, such as those associated with the dimethylamino and hydrazino groups, suggests that this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its torsional angles to identify stable conformers and the energy barriers between them.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, which is known to undergo reactions such as cyclization, computational methods could be used to elucidate the step-by-step mechanism. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The structure and energy of transition states can be located on the potential energy surface using methods like synchronous transit-guided quasi-Newton (STQN). The calculated activation energy (the energy difference between the transition state and the reactants) provides a prediction of the reaction rate. Such studies are vital for understanding the reactivity of the molecule and for designing new synthetic pathways.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules over time, including their interactions with other molecules. For this compound, MD simulations could be used to study its behavior in a solvent or in the solid state.

These simulations would model the intermolecular forces, such as hydrogen bonding (involving the hydrazino group) and van der Waals interactions, that govern how the molecules interact with each other. This can be used to predict properties like salvation energies and the structure of molecular aggregates. While MD simulations have been employed for other triazine derivatives to study their stability in complexes, specific studies on the intermolecular interactions of this compound are not reported.

Advanced Research Applications and Future Directions

Role as Derivatizing Reagents in Advanced Analytical Chemistry

The presence of a hydrazino group in 2,4-bis(dimethylamino)-6-hydrazino-1,3,5-triazine imparts the ability to react selectively with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction is fundamental to its application as a derivatizing reagent, designed to tag analytes with a chromophoric or fluorophoric group, thereby enhancing their detectability and improving separation efficiency in various analytical techniques.

Application in Derivatization for Spectroscopic Detection

While direct studies on this compound for spectroscopic detection are not extensively documented, the principle is well-established with structurally analogous compounds. Triazine-based hydrazine (B178648) reagents are developed to react with carbonyl compounds to form hydrazones that can be quantified using UV/vis or fluorescence detection. rsc.org For instance, reagents like 4-N,N-dimethylamino-6-(4′-methoxy-1′-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) have been successfully used for the determination of aldehydes in water samples. rsc.org The derivatization introduces a highly conjugated system, which significantly enhances the molar absorptivity and can induce fluorescence, allowing for highly sensitive detection at low concentrations. rsc.org The detection limits for such methods can reach the micromolar range (0.1 µM to 1.0 µM), demonstrating the effectiveness of the triazine hydrazone scaffold in enhancing spectroscopic signals. rsc.org

Utility in Chromatographic and Electrophoretic Separation Techniques

Derivatization not only enhances detection but also modifies the physicochemical properties of analytes, which can be exploited for improved separation in chromatography and electrophoresis. The formation of hydrazones from carbonyl compounds with a triazine-based hydrazine reagent alters the polarity, size, and charge of the original analyte, which can significantly improve chromatographic resolution.

A notable example, which serves as a model for the potential application of this compound, is the use of 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH). This reagent has been employed for the derivatization of carbonyl compounds, followed by their separation using reversed-phase capillary electrochromatography (CEC). nih.govresearchgate.net The resulting DMNTH-hydrazones benefit from the high efficiency of CEC, allowing for baseline separation of various carbonyl compounds that would be difficult to resolve in their underivatized state. nih.govresearchgate.net The systematic optimization of experimental conditions such as buffer pH, organic modifier, and temperature is crucial for achieving optimal separation. nih.gov The use of such derivatizing agents showcases the potential of hydrazino-triazines to facilitate the analysis of complex mixtures of carbonyls in various matrices. nih.govresearchgate.net

Building Blocks for Complex Organic Architectures

The 1,3,5-triazine (B166579) ring is a robust and versatile scaffold for the construction of larger, complex molecular structures. The presence of multiple reactive sites allows for its use as a core or a branching unit in the synthesis of polymers, frameworks, and dendrimers. The differential reactivity of substituents on the triazine ring, often starting from cyanuric chloride, allows for the sequential and controlled introduction of various functional groups. nih.govmdpi.com

Precursors for Polymeric Materials and Frameworks

Hydrazino-substituted s-triazines are valuable precursors for the synthesis of novel polymers. For instance, new s-triazine bishydrazino-based polymers have been synthesized through the condensation of 2,4-bishydrazino-6-substituted s-triazine derivatives with aldehydes like terephthaldehyde. mdpi.com This reaction forms a polymer backbone containing hydrazone linkages. These polymers have been investigated for applications such as flame-retardant materials for polypropylene (B1209903) composites. mdpi.com The thermal stability and flame retardancy of these materials are influenced by the substituents on the triazine core. mdpi.com

Similarly, 2,4,6-tris(hydrazino)-1,3,5-triazine has been used as a building block for creating crystalline covalent organic frameworks (COFs). researchgate.net These porous materials are constructed through the condensation of the hydrazino-triazine with formyl-functionalized linkers, resulting in a highly ordered and porous structure. researchgate.net Such N-rich COFs have shown potential as efficient adsorbents for environmental remediation, for example, in the removal of heavy metal ions like cadmium from aqueous solutions. researchgate.net

Synthesis of Dendrimeric and Oligomeric Structures

The symmetric and trifunctional nature of the 1,3,5-triazine core makes it an ideal branching unit for the synthesis of dendrimers. mdpi.comnih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. The synthesis of triazine-based dendrimers often starts from 2,4,6-trichloro-1,3,5-triazine (TCT), where the chlorine atoms are sequentially substituted with various nucleophiles. mdpi.comnih.gov This step-wise substitution allows for precise control over the growth of the dendritic structure through divergent or convergent strategies. nih.govmdpi.com

While specific examples detailing the use of this compound as a dendrimer building block are scarce, its structure is amenable to such applications. The hydrazino group could be reacted to introduce further branching, or the entire molecule could be attached to a growing dendrimer. Triazine-based dendrimers have been explored for a wide range of applications, including their use as platforms for antimicrobial peptides and in materials science. nih.govmdpi.com The versatility of triazine chemistry suggests that derivatives like this compound could be valuable components in creating functional dendrimeric materials. nih.govresearchgate.net

Coordination Chemistry and Ligand Design

The nitrogen atoms of the triazine ring and the hydrazino substituent in this compound can act as donor sites for metal ions, making it an interesting candidate for ligand design in coordination chemistry. Hydrazino-s-triazine derivatives have been noted for their potential to form stable complexes with a variety of metal ions. researchgate.net

The synthesis and characterization of metal complexes with multidentate ligands derived from s-triazines have been reported. For example, 2,4,6-tris(hydrazino)-s-triazine (THSTZ) has been used to synthesize complexes with Co(II), Ni(II), Cu(I), and Zn(II). researchgate.net The resulting complexes exhibit different metal-to-ligand ratios and coordination geometries. researchgate.net Similarly, other substituted hydrazino-s-triazines have been shown to act as NNO donors, forming binuclear octahedral metal complexes. researchgate.net

Polymeric coordination compounds based on s-triazine ligands are also of interest due to their potential magnetic properties. mdpi.com The ability of ligands to bridge multiple metal centers can lead to the formation of one-, two-, or three-dimensional coordination polymers. While the coordination chemistry of this compound itself is not extensively detailed, the established behavior of related hydrazino-triazines suggests its potential to act as a versatile ligand for the construction of both discrete metal complexes and extended coordination networks. researchgate.netmdpi.com

Triazine Derivatives as Ligands for Metal Complexes

The nitrogen-rich structure of the 1,3,5-triazine ring, combined with the additional donor sites on the dimethylamino and hydrazino substituents, makes this compound and its derivatives effective ligands for the formation of metal complexes. The coordination chemistry of such triazine-based ligands is a field of significant interest due to the potential applications of the resulting complexes in catalysis, materials science, and medicine.

Research has shown that related hydrazino-substituted triazines can form stable complexes with a variety of metal ions. For instance, 2,4,6-tris(hydrazino)-s-triazine has been used to synthesize complexes with Co(II), Ni(II), Cu(I), and Zn(II). researchgate.net In these complexes, the metal-to-ligand ratios were determined to be 1:1 for Co(II) and Zn(II), 2:1 for Cu(I), and 3:2 for Ni(II). researchgate.net Spectroscopic and analytical data suggest that both the ring nitrogens and the terminal nitrogens of the hydrazine side chains can act as binding centers for the metal ions. researchgate.net The geometry of these complexes has been proposed to be tetrahedral for Cu(I) and Zn(II) and octahedral for Co(II), with Ni(II) exhibiting a tetrahedral geometry. researchgate.net

Furthermore, the reaction of 2,4-dihydrazino-s-triazine derivatives with uranyl acetate (B1210297) or nitrate (B79036) has led to the formation of new complexes where the UO2(2+) ion is in a pentagonal bipyramidal coordination environment. researchgate.net In these structures, the axial positions are occupied by two oxygen atoms of the UO2(2+) ion, while three nitrogen atoms and two oxygen atoms form the equatorial plane. researchgate.net While these examples utilize closely related structures, they highlight the potential of the hydrazino-triazine scaffold, including this compound, to coordinate with a diverse range of metal ions, leading to complexes with varied geometries and coordination environments. The interaction of this compound with aryl aldehydes can yield aryl hydrazones, which can then be cyclized to form bicyclic triazolotriazines. rsc.org

Table 1: Metal Complexes of Hydrazino-s-Triazine Derivatives

| Ligand | Metal Ion | Metal-to-Ligand Ratio | Proposed Geometry |

|---|---|---|---|

| 2,4,6-tris(hydrazino)-s-triazine | Co(II) | 1:1 | Octahedral |

| 2,4,6-tris(hydrazino)-s-triazine | Ni(II) | 3:2 | Tetrahedral |

| 2,4,6-tris(hydrazino)-s-triazine | Cu(I) | 2:1 | Tetrahedral |

| 2,4,6-tris(hydrazino)-s-triazine | Zn(II) | 1:1 | Tetrahedral |

| 2,4-dihydrazino-s-triazine derivative | UO2(2+) | - | Pentagonal Bipyramidal |

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature and high surface area of these materials make them promising for applications in gas storage, separation, and catalysis. Triazine derivatives, with their multiple nitrogen donor sites, are excellent candidates for use as ligands in the synthesis of MOFs and coordination polymers.

While specific research on this compound in MOF synthesis is not extensively documented, studies on analogous triazine compounds demonstrate their utility in this area. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine has been employed with various aromatic polycarboxylic acids to construct 3D Co(II)-based MOFs with porous frameworks and one-dimensional cylindrical channels. rsc.org Similarly, two porous Ni-MOFs have been synthesized using 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, exhibiting solvent-dependent structures and selective gas sorption properties. rsc.org

A novel zinc-based MOF has been synthesized using 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, resulting in a 3D framework with a high surface area and potential for wastewater treatment applications. mdpi.com The potential for this compound to act as a ligand in MOF synthesis is significant. The hydrazino group can be further functionalized to introduce additional coordination sites or to act as a reactive site for post-synthetic modification of the MOF.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The ability of 1,3,5-triazine derivatives to participate in hydrogen bonding and other non-covalent interactions makes them valuable components in the design of self-assembling molecular systems.

Investigation of Non-Covalent Interactions and Host-Guest Chemistry

The 1,3,5-triazine ring is a key functional group in host-guest chemistry, primarily due to its capacity to form organized aggregates through strong, simultaneous hydrogen bonds. mdpi.com The arrangement of nitrogen atoms in the triazine ring provides specific sites for hydrogen bond donors and acceptors, enabling the formation of well-defined supramolecular structures.

Studies on 2,4-diamino-1,3,5-triazine derivatives have revealed that N-H···N interactions can lead to the formation of pseudo-honeycomb networks and corrugated rosette layers in the solid state. researchgate.netrsc.org These interactions are crucial in directing the self-assembly of these molecules. While the dimethylamino groups in this compound lack the hydrogen bond donating capabilities of primary amino groups, the hydrazino moiety provides N-H groups that can participate in hydrogen bonding. Furthermore, the nitrogen atoms of the triazine ring and the dimethylamino groups can act as hydrogen bond acceptors. The interplay of these potential non-covalent interactions can be harnessed in the design of host-guest systems.

Design of Self-Assembling Molecular Systems

The predictable hydrogen bonding patterns of triazine derivatives have been exploited in the design of various self-assembling molecular systems. The self-assembly of triazine derivatives through multiple hydrogen bonds is a well-established concept, with the melamine (B1676169)/cyanuric acid system being a classic example. researchgate.net

Modification of the triazine core allows for the non-covalent synthesis of linear polymers and nanostructures. researchgate.net The introduction of specific interacting groups can guide the assembly process to create complex and functional supramolecular architectures. The hydrazino group of this compound offers a versatile handle for introducing other molecular components, thereby enabling the construction of multicomponent self-assembling systems. For instance, condensation of the hydrazino group with aldehydes or ketones can lead to hydrazones, which can then participate in further non-covalent interactions or act as photo-responsive elements within a supramolecular assembly.

Applications in Green Chemistry and Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of environmentally benign synthetic protocols is a central theme in this field, and the use of efficient and sustainable methods for the synthesis of triazine derivatives is an active area of research.

Development of Environmentally Benign Synthetic Protocols

Traditional methods for the synthesis of 1,3,5-triazine derivatives often involve harsh reaction conditions and the use of hazardous solvents. In recent years, significant efforts have been directed towards the development of greener synthetic routes. Microwave-assisted and ultrasound-assisted methods have emerged as powerful tools for the synthesis of triazine derivatives, offering advantages such as shorter reaction times, higher yields, and the use of more environmentally friendly solvents, including water. researchgate.netrsc.orgmdpi.comnih.govdoaj.org

For example, the synthesis of 2,4-diamino-1,3,5-triazines has been achieved through the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation. researchgate.netrsc.org This method is considered a green procedure due to the reduction in solvent use, short reaction times, and simple work-up. researchgate.netrsc.org Sonochemical approaches have also been successfully employed for the synthesis of 1,3,5-triazine derivatives in aqueous media, demonstrating a significant improvement in the "greenness" of the synthesis compared to conventional heating methods. nih.govdoaj.org These sustainable synthetic protocols can be adapted for the synthesis of this compound and its derivatives, contributing to the advancement of green chemistry.

Table 2: Comparison of Synthetic Methods for Triazine Derivatives

| Method | Reaction Time | Solvent | Yield | Environmental Impact |

|---|---|---|---|---|

| Conventional Heating | 5-6 hours | Organic Solvents | ~69% | Higher |

| Microwave-Assisted | 10 minutes | Minimal/No Solvent | Good to Excellent | Lower |

| Ultrasound-Assisted | 30-35 minutes | Aqueous Media | Up to 96% | Significantly Lower |

Role in Catalysis and Reaction Rate Enhancement

While specific catalytic applications of this compound are not extensively documented in dedicated studies, the structural characteristics of the molecule suggest several potential roles in catalysis and the enhancement of reaction rates. The presence of an electron-rich 1,3,5-triazine ring, coupled with basic dimethylamino groups and a nucleophilic hydrazino moiety, provides a multifunctional platform for catalytic activity. The potential catalytic functions can be broadly categorized into organocatalysis, where the molecule itself acts as the catalyst, and as a ligand in metal-mediated transformations.

The high nitrogen content and the presence of lone pairs of electrons on the nitrogen atoms of the dimethylamino and hydrazino groups make the molecule a potential basic catalyst. The dimethylamino groups, being strong electron-donating groups, increase the electron density on the triazine ring and enhance the basicity of the molecule. This inherent basicity can be utilized to abstract protons from reactants, thereby activating them for subsequent reactions. For instance, in condensation reactions, such as aldol (B89426) or Knoevenagel reactions, a basic catalyst is required to generate a nucleophilic enolate intermediate. The basic nitrogen centers in this compound could facilitate such transformations.

The multiple nitrogen atoms in this compound, including those in the triazine ring and the hydrazino group, can act as coordination sites for metal ions. acs.org This allows the molecule to function as a multidentate ligand in transition metal catalysis. By coordinating to a metal center, the electronic properties of both the metal and the ligand can be modulated, leading to enhanced catalytic activity and selectivity in a variety of reactions. Triazine-based ligands have been successfully employed in metal-mediated catalytic transformations, including cross-coupling reactions and hydrogenation. acs.org The specific coordination of the hydrazino and triazine nitrogens to a metal could create a unique steric and electronic environment around the metal center, potentially leading to novel catalytic activities. The electron-donating nature of the dimethylamino groups would further enhance the electron density at the metal center, which can be beneficial for certain catalytic cycles, such as oxidative addition steps in cross-coupling reactions.

The following table summarizes the potential catalytic applications of this compound based on its structural features and the known catalytic activities of related compounds.

| Catalytic Role | Relevant Functional Group(s) | Potential Reaction Type | Mechanism of Rate Enhancement |

| Base Catalyst | Dimethylamino groups, Triazine ring nitrogens | Aldol condensation, Knoevenagel condensation, Michael addition | Proton abstraction from a substrate to generate a more reactive nucleophile. |

| Nucleophilic Catalyst (Organocatalysis) | Hydrazino group | Acylation reactions, Hydrazone formation for cascade reactions | Formation of a highly reactive intermediate with the substrate. acs.org |

| Ligand in Metal Catalysis | Hydrazino group, Triazine ring nitrogens | Cross-coupling reactions (e.g., Suzuki, Heck), Hydrogenation, Oxidation | Coordination to a metal center to modulate its electronic and steric properties, stabilizing catalytic intermediates. acs.org |

It is important to note that the data presented in the table is based on the inferred catalytic potential of the compound. Detailed experimental studies are required to fully elucidate and confirm the catalytic efficacy of this compound in these and other chemical transformations. Future research in this area could focus on screening this compound in a variety of catalytic reactions to explore its practical applications and to understand the structure-activity relationships that govern its catalytic behavior.

Q & A

Basic: What are the optimal synthetic routes for 2,4-bis(dimethylamino)-6-hydrazino-1,3,5-triazine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of triazine derivatives often involves nucleophilic substitution or cyclization reactions. For hydrazino-substituted triazines, a common approach is reacting precursor triazines with hydrazine derivatives under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity in cyclization steps .

- Reaction time and temperature : Prolonged reflux (e.g., 18 hours at 100°C) ensures complete conversion, as seen in analogous triazole syntheses .

- Workup protocols : Precipitation in ice water followed by ethanol-water recrystallization improves purity and yield (65% in similar systems) .

To optimize, use design-of-experiment (DoE) approaches, varying temperature, stoichiometry, and solvent polarity, with HPLC or NMR monitoring for intermediate validation.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- Chromatography : UPLC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) columns resolves polar triazine derivatives, detecting impurities at <0.1% levels .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydrazino vs. amino groups) via chemical shifts (δ 3–4 ppm for dimethylamino protons).

- IR : N–H stretching (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) validate functional groups .

- X-ray diffraction (SHELX) : For crystalline samples, refine structures using SHELXL to resolve bond lengths and angles .

Advanced: How do polymorphic transformations of this compound impact its thermal stability and decomposition kinetics?

Methodological Answer:

Thermal analysis of analogous triazines reveals:

- Polymorphic transitions : DSC detects α→β phase changes near 365 K, often accompanied by density drops (~5%) and anisotropic thermal expansion .

- Decomposition kinetics : In melt phases (396 K), activation energy (Eₐ) increases sharply (102 kJ/mol vs. 88 kJ/mol in solution), indicating bimolecular decomposition pathways. Use non-isothermal Kissinger analysis to calculate Eₐ and pre-exponential factors (lnA = 107 s⁻¹) .

Experimental design : Combine DSC, in situ XRD, and mass spectrometry to correlate phase transitions with decomposition intermediates (e.g., NO₂ or NH₃ release).

Advanced: How can researchers resolve contradictions in quantifying this compound in complex matrices?

Methodological Answer:

Challenges in quantification (low abundance, structural similarity) are addressed via:

- Derivatization : Use 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3) to enhance ionization efficiency in UPLC-MS/MS. Derivatize with carbonyl groups (e.g., aldehydes) to form stable hydrazones, improving detection limits to pg/mL .

- MRM optimization : Select precursor→product ion transitions (e.g., m/z 280→154 for T3 derivatives) with collision energies tuned to minimize cross-talk .

- Matrix-matched calibration : Account for ion suppression in biological/environmental samples by spiking isotopically labeled analogs (e.g., ¹⁵N-triazines).

Advanced: What experimental strategies are effective for studying environmental degradation pathways of this compound?

Methodological Answer:

Degradation studies require:

- Aerobic microbial assays : Enrich soil microbiota and monitor oxidation of hydrazino groups to hydroxyl or sulfone derivatives via LC-QTOF-MS. For example, prometryn degrades to 2,4-bis(isopropylamino)-6-hydroxy-1,3,5-triazine under similar conditions .

- Photolysis experiments : Use xenon-arc lamps (simulated sunlight) with TiO₂ catalysts to assess photocatalytic breakdown. Monitor intermediates via HRMS and quantum yield calculations.

- Hydrolysis kinetics : Vary pH (4–9) and temperature (25–50°C) to determine rate constants (k) and Arrhenius parameters.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

Employ density functional theory (DFT) to:

- Calculate frontier orbitals : HOMO/LUMO gaps predict sites for nucleophilic attack (e.g., hydrazino group vs. triazine ring).

- Simulate reaction pathways : Model SNAr (nucleophilic aromatic substitution) mechanisms at the C-6 position, comparing activation barriers for hydrazine vs. amine substitutions.

- Validate with kinetic data : Corrogate computed ΔG‡ with experimental k values (e.g., from HPLC monitoring) to refine force fields .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Thermal hazards : Store below 273 K to avoid exothermic decomposition (observed in analogs at 396 K) .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential hydrazine release during hydrolysis.

- Waste disposal : Neutralize acidic/basic degradation products before incineration (per EPA guidelines for triazines) .

Advanced: How does substituent variation (e.g., hydrazino vs. methoxy) influence the bioactivity of 1,3,5-triazine derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies for triazines involve:

- Enzyme inhibition assays : Compare IC₅₀ values against targets (e.g., photosynthetic electron transport inhibitors like atrazine, pI₅₀ = 6.6–7.1) .